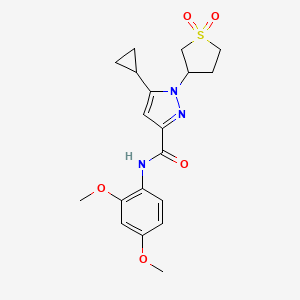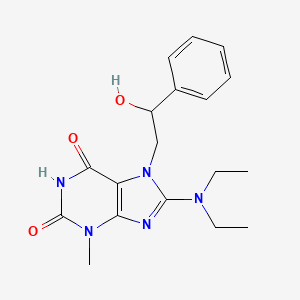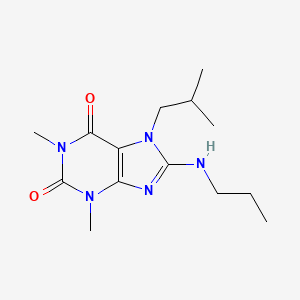
3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as MPTPD, is a purine-based compound that has been studied for its potential medicinal properties. It has been used in laboratory experiments for its ability to act as a substrate for enzymes, as well as its potential to act as a pharmacological agent. In
Scientific Research Applications
3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential medicinal properties, particularly its ability to act as a substrate for enzymes. It has been used in research to investigate the role of enzymes in the metabolism of purines and pyrimidines, as well as their potential role in the regulation of cell growth and proliferation. In addition, this compound has been studied for its potential to act as a pharmacological agent, with research focusing on its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully understood. However, it is believed to act as a substrate for enzymes, allowing them to catalyze reactions that lead to the production of various metabolites. It is also believed to interact with certain receptors, which may lead to the production of certain cellular signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties in laboratory experiments. In addition, it has been shown to induce apoptosis in certain cancer cell lines, suggesting it may have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified through recrystallization. In addition, it has been shown to have potential medicinal properties, making it a useful tool for research into the role of enzymes in the regulation of cell growth and proliferation. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts.
Future Directions
There are several potential future directions for research into 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. These include further investigations into its mechanism of action, its potential to act as a pharmacological agent, and its potential to induce apoptosis in certain cancer cell lines. Additionally, further research could be conducted into its potential to act as a substrate for enzymes, as well as its potential to interact with certain receptors. Finally, further research could be conducted into its potential to act as a therapeutic agent and its potential side effects.
Synthesis Methods
3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized through a multi-step process. The first step is the condensation of 2-amino-6-methyl-7-propylpurine with ethyl acetoacetate to form an intermediate, which is then reacted with pentylamine to form this compound. The reaction is carried out in a solvent system of acetic acid and acetonitrile. The resulting product is a yellowish-brown solid that can be isolated and purified through recrystallization.
properties
IUPAC Name |
3-methyl-8-(pentylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-8-15-13-16-11-10(19(13)9-5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRESTDHBZFJZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6484207.png)
![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6484224.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6484251.png)


![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484278.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)


![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)
![4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6484317.png)